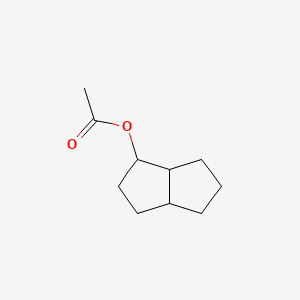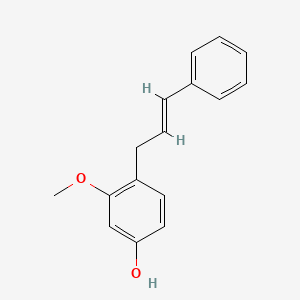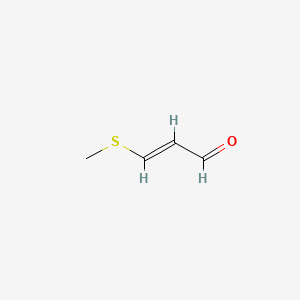
Sodium C-dodecyl hydrogen sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium C-dodecyl hydrogen sulphonatosuccinate is a surfactant with the molecular formula C16H30NaO7S and a molecular weight of 388.45203 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium C-dodecyl hydrogen sulphonatosuccinate typically involves the sulfonation of dodecyl succinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are designed to be efficient and cost-effective, ensuring a high yield of the compound. The industrial production methods also incorporate purification steps to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium C-dodecyl hydrogen sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Compounds with different functional groups replacing the sulfonate group.
Applications De Recherche Scientifique
Sodium C-dodecyl hydrogen sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mécanisme D'action
The mechanism of action of Sodium C-dodecyl hydrogen sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their interaction with aqueous environments. The compound targets lipid membranes and proteins, disrupting their structure and function, which is particularly useful in cell lysis and protein extraction .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): Another surfactant with similar applications but different chemical composition.
Cetylpyridinium chloride (CPC): A surfactant with antimicrobial properties used in oral care products
Uniqueness: Sodium C-dodecyl hydrogen sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable micelles and reduce surface tension makes it particularly effective in various applications compared to other similar compounds .
Propriétés
Numéro CAS |
71963-18-3 |
|---|---|
Formule moléculaire |
C16H30NaO7S+ |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
sodium;2-dodecyl-3-sulfobutanedioic acid |
InChI |
InChI=1S/C16H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(15(17)18)14(16(19)20)24(21,22)23;/h13-14H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1 |
Clé InChI |
GEZDTLSILCSBMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


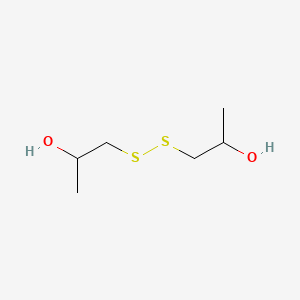
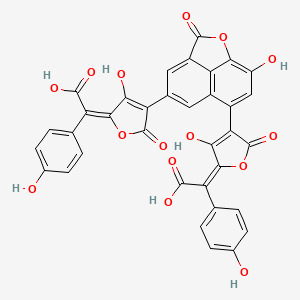


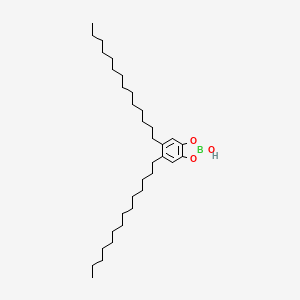


![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
